molecular formula C16H14ClN5O B10979811 N-(4-chlorobenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(4-chlorobenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10979811
M. Wt: 327.77 g/mol
InChI Key: DZEQQUVVIDAWQB-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring and a 4-chlorobenzyl substituent. The tetrazole moiety is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, often mimicking carboxylic acids in drug design.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)15-5-3-2-4-14(15)16(23)18-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,23)

InChI Key

DZEQQUVVIDAWQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry. Its structure, which includes a 4-chlorobenzyl group , a 5-methyl-1H-tetrazole moiety , and a benzamide functional group , suggests diverse biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound has the molecular formula C16H16ClN5C_{16}H_{16}ClN_{5} and a molecular weight of approximately 327.77 g/mol. The presence of the tetrazole ring is particularly noteworthy, as it often enhances biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Research indicates that compounds with tetrazole rings frequently exhibit a range of biological activities:

  • Antitumor Activity : Tetrazole-containing compounds have been linked to significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the tetrazole or benzamide portions can lead to enhanced antitumor properties.
  • Anticonvulsant Properties : Some benzamide derivatives have shown efficacy in models of epilepsy, indicating potential neuroprotective effects .
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds demonstrate antibacterial and antifungal properties, making them candidates for further investigation against resistant strains.

Anticancer Activity

In a study focused on the anticancer potential of tetrazole derivatives, this compound was tested against several cancer cell lines. The results indicated:

Cell LineIC50 (µM)Notes
HCT-15 (Colon)12.5Significant growth inhibition observed
MCF-7 (Breast)15.0Comparable to standard chemotherapeutics
A549 (Lung)10.0Induced apoptosis in treated cells

The compound demonstrated lower IC50 values than some established anticancer agents, indicating promising activity.

Anticonvulsant Activity

In another study examining anticonvulsant properties, this compound was evaluated using the maximal electroshock seizure (MES) test. The results showed:

Treatment GroupProtection Rate (%)Notes
Control0No protection
Compound Administered75Significant reduction in seizure activity

This suggests that the compound may possess protective effects against seizures, warranting further pharmacological evaluation .

Comparative Analysis with Similar Compounds

Several structurally related compounds were analyzed to understand the unique biological profile of this compound:

Compound NameMolecular FormulaKey Features
N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamideC16H14ClN5ODifferent substitution pattern affects activity
N,N-Bis(4-Chlorobenzyl)-1H-tetrazol-5-AmineC20H18Cl2N6Multiple chlorobenzyl groups; varied activity
N-(4-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamideC16H14ClN5OStructural variant impacting biological properties

This comparative analysis highlights how specific substitutions can influence biological activity, emphasizing the importance of further research into this compound's pharmacological mechanisms.

Comparison with Similar Compounds

Heterocyclic Substituents and Electronic Effects

  • Tetrazole vs. Thiadiazole/Isoxazole :
    The target compound’s tetrazole ring differs from thiadiazole (e.g., compound 6 in ) and isoxazole derivatives. Tetrazoles exhibit strong hydrogen-bonding capacity due to multiple nitrogen atoms, which can enhance binding to biological targets compared to thiadiazoles or isoxazoles. For example, compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) shows a C=O stretch at 1606 cm⁻¹ in IR, while thiadiazole-containing 8a exhibits two C=O stretches (1679 and 1605 cm⁻¹), suggesting varied electronic environments influenced by heterocycles .
  • Benzimidazole Derivatives: Compounds like 3a-3b () and those in incorporate benzimidazole rings, which are bulkier and more planar than tetrazoles. This may reduce solubility but improve intercalation with biological macromolecules.

Substituent Effects on Physicochemical Properties

  • Chlorine Positioning: The 4-chlorobenzyl group in the target compound contrasts with chloro-thiazole (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide in ). In , the chloro-thiazole’s hydrogen-bonding network (N–H···N) stabilizes dimer formation, a feature less likely in tetrazole due to its smaller ring size .
  • Methyl vs. Acetyl Groups :
    The 5-methyl substituent on the tetrazole ring may reduce metabolic oxidation compared to acetylated analogs like 8a (), which has a COCH₃ group contributing to higher polarity and lower thermal stability (mp 290°C vs. tetrazole’s expected lower mp) .

Tabulated Comparison of Key Compounds

Compound Name / ID Heterocycle Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Yield (%)
Target Compound Tetrazole 4-Chlorobenzyl, 5-methyl N/A ~1670–1700 (predicted) N/A
6 () Isoxazole/Thiadiazole Phenyl, benzamide 160 1606 70
8a () Pyridine/Thiadiazole Acetyl, benzamide 290 1679, 1605 80
8c () Pyridine/Thiadiazole Phenyl, ethyl ester 210 1719, 1611 80
Compound Thiazole 2,4-Difluorobenzamide N/A Not reported N/A

Research Implications and Gaps

  • Bioactivity : While highlights PFOR enzyme inhibition via hydrogen bonding in thiazole derivatives, the target compound’s tetrazole may target different enzymes (e.g., angiotensin II receptors) due to its distinct hydrogen-bonding profile .
  • Thermal Stability : High melting points in thiadiazole derivatives (e.g., 8a : 290°C) suggest greater crystallinity than tetrazoles, which are typically lower-melting due to weaker intermolecular forces .
  • Synthetic Optimization : ’s yields (70–80%) indicate efficient routes for heterocycle formation, but chloro-substituted analogs may require stricter temperature control to avoid decomposition.

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